molecular formula C15H13N3O4 B11653088 2-(Phenoxy)acetic (3-nitrobenzylidene)hydrazide

2-(Phenoxy)acetic (3-nitrobenzylidene)hydrazide

Cat. No.: B11653088
M. Wt: 299.28 g/mol
InChI Key: WRWGMFJPEJRIEG-MHWRWJLKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxy)acetic (3-nitrobenzylidene)hydrazide typically involves the reaction of 2-(phenoxy)acetic acid hydrazide with 3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxy)acetic (3-nitrobenzylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro-oxides or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(Phenoxy)acetic (3-nitrobenzylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenoxy)acetic (3-nitrobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenoxy)acetic (3-nitrobenzylidene)hydrazide is unique due to the presence of both a phenoxy group and a nitrobenzylidene group, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C15H13N3O4/c19-15(11-22-14-7-2-1-3-8-14)17-16-10-12-5-4-6-13(9-12)18(20)21/h1-10H,11H2,(H,17,19)/b16-10+

InChI Key

WRWGMFJPEJRIEG-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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